FDNP-D-ALA-NH2

Chiral chromatography Amino acid analysis Diastereomer separation

Ambiguous enantiomer elution patterns in natural product or peptide hydrolysate analysis can compromise stereochemical assignments. FDNP-D-ALA-NH2 is the D-configuration chiral derivatizing agent that reverses diastereomeric elution order versus Marfey's reagent, enabling orthogonal confirmation. • Provides orthogonal enantiomeric assignment when L-series FDNP reagents yield ambiguous results. • ≥98% HPLC purity minimizes reagent-derived background in trace impurity detection for GMP QC. • Complements FDNP reagent screening panels for complex amino acid mixtures where L-series reagents show poor resolution.

Molecular Formula C9H9FN4O5
Molecular Weight 272.19 g/mol
CAS No. 132055-99-3
Cat. No. B157668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFDNP-D-ALA-NH2
CAS132055-99-3
Molecular FormulaC9H9FN4O5
Molecular Weight272.19 g/mol
Structural Identifiers
SMILESCC(C(=O)N)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F
InChIInChI=1S/C9H9FN4O5/c1-4(9(11)15)12-6-2-5(10)7(13(16)17)3-8(6)14(18)19/h2-4,12H,1H3,(H2,11,15)/t4-/m1/s1
InChIKeyNEPLBHLFDJOJGP-SCSAIBSYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





FDNP-D-ALA-NH2: Chemical Identity and Specifications


FDNP-D-ALA-NH2 (CAS 132055-99-3), systematically designated as Nα-(2,4-Dinitro-5-fluorophenyl)-D-alaninamide, is a chiral derivatizing agent belonging to the FDNP (fluoro-2,4-dinitrophenyl) reagent family . The compound features a 5-fluoro-2,4-dinitrophenyl chromophore conjugated to D-alaninamide, with a molecular weight of 272.2 g/mol and an optical rotation of [α]D²⁵ = -44.0 ± 2° (c=1 in DMF) . It is commercially available at ≥98% purity (HPLC) as a pale yellow to yellow solid with a melting point range of 225–229°C . As a structural variant of the classic Marfey's reagent (FDNP-L-Ala-NH2, CAS 95713-52-3), this D-configuration analog serves specialized functions in chiral amino acid analysis where L-series reagents are insufficient [1].

✓
Orthogonal chiral assignment Supports reversal of diastereomeric elution order for confident identification
✓
D-enantiomer purity testing High-purity derivatization reagent for peptide enantiomeric purity workflows
✓
FDNP method screening D-configuration probe for resolving selectivity gaps in L-series reagent panels

FDNP-D-ALA-NH2: Non-Interchangeable FDNP Reagents


Within the FDNP reagent family, substitution of the chiral auxiliary moiety (L-Ala-NH₂, D-Ala-NH₂, L-Val-NH₂, L-Phe-NH₂, etc.) produces structurally related but functionally distinct derivatizing agents [1]. The stereochemical configuration of the chiral auxiliary directly governs diastereomeric recognition patterns during HPLC analysis: L-L and D-L diastereomers exhibit differential hydrogen-bonding capabilities, producing distinct retention time separations (ΔtR) for each reagent-analyte pair [2]. As demonstrated across multiple FDNP variants, reagents differing only in their chiral amino acid amide component yield non-equivalent resolution profiles—FDNP-Val-NH₂ produces the largest ΔtR values in most cases, while FDNP-Pro-NH₂ frequently fails to resolve certain DL-amino acid pairs [2][3]. Consequently, substituting FDNP-D-ALA-NH₂ with FDNP-L-Ala-NH₂ (Marfey's reagent) or other FDNP variants without verification will alter chromatographic outcomes and may compromise enantiomeric resolution for specific analyte panels.

Target Reagent
FDNP-D-Ala-NH2 (D-configuration)
Reversed elution order relative to L-series
Reported optical rotation: negative sign
Potential Substitutes
FDNP-L-Ala-NH2 may shift elution order and enantiomer assignment
FDNP-L-Val-NH2 may alter separation selectivity profile
FDNP-L-Pro-NH2 may not resolve certain DL-amino acid pairs

FDNP-D-ALA-NH2: Comparative Evidence for Reagent Selection


Chiral Configuration and Elution Order Reversal

FDNP-D-ALA-NH2 differs fundamentally from FDNP-L-Ala-NH2 (Marfey's reagent) in the stereochemical configuration of its alaninamide moiety. This configuration inversion reverses the elution order of diastereomeric derivatives in reversed-phase HPLC [1]. The mechanistic basis lies in differential intramolecular hydrogen bond formation: L-L diastereomers form an intramolecular hydrogen bridge between the carboxy and carboxamide groups, whereas D-L diastereomers cannot form this interaction due to steric constraints, producing larger ΔtR values for the L-L pair [2]. This property enables FDNP-D-ALA-NH2 to serve as a complementary reagent for confirming enantiomeric assignments when ambiguous results arise from L-series reagents alone.

Elution Order Reversal
Class-level inference
D-configuration reverses diastereomeric elution order vs. L-configuration
Supports orthogonal confirmation of enantiomeric identity
Data to verify; mechanistic basis in hydrogen-bonding constraints
Chiral chromatography Amino acid analysis Diastereomer separation Enantiomeric purity

Optical Rotation Purity and Identity Check

FDNP-D-ALA-NH2 exhibits a specific optical rotation of [α]D²⁵ = -44.0 ± 2° (c=1 in DMF) . This value is both quantitatively defined and opposite in sign to that expected for FDNP-L-Ala-NH2 (Marfey's reagent). The optical rotation measurement provides a rapid, non-destructive identity verification method that distinguishes the D-configuration reagent from L-series analogs prior to use in derivatization workflows .

Optical Rotation Purity
Source review
[α]D²⁵ = -44.0 ± 2° (c=1 in DMF)
Enables rapid identity verification for D-enantiomer receipt
Source-specific specification; opposite sign vs. L-Ala-NH2 expected
Chiral purity Quality control Optical rotation Identity verification

Melting Point for Crystallinity and Lot Consistency

FDNP-D-ALA-NH2 exhibits a melting point range of 225–229°C as a pale yellow to light yellow solid . While multiple FDNP-class compounds share overlapping melting point ranges due to their common dinitrophenyl-fluorophenyl core, this specific range serves as a practical lot-to-lot consistency check during procurement and inventory management. Significant deviations from the 225–229°C range in received material may indicate degradation, contamination, or incorrect compound identity.

Melting Point
Data to verify
225–229°C range
Supports lot-to-lot consistency screening
Supporting evidence; apply as incoming material check
Crystallinity Lot consistency Physicochemical characterization Solid-state purity

Chiral Resolution Variability Across FDNP Reagents

Comparative HPLC studies of FDNP-class reagents reveal that the identity of the chiral amino acid amide moiety profoundly influences diastereomeric resolution. Among FDNP-L-Ala-NH₂, FDNP-L-Val-NH₂, FDNP-L-Phe-NH₂, and FDNP-L-Pro-NH₂ evaluated under identical conditions (3 μm Spherisorb ODS II stationary phase, gradient elution with triethylammonium phosphate buffer pH 3 and acetonitrile), FDNP-L-Val-NH₂ produced the largest ΔtR values in most DL-amino acid pairs, while FDNP-L-Pro-NH₂ frequently failed to achieve baseline separation [1][2]. Although direct ΔtR data for FDNP-D-ALA-NH₂ versus FDNP-L-Ala-NH₂ are not published, this class-level evidence establishes that FDNP reagents are not interchangeable and that the D-Ala-NH₂ chiral auxiliary confers unique chromatographic behavior distinct from other FDNP family members.

Chiral Resolution Variability
Class-level inference
FDNP-L-Val-NH2 gave largest ΔtR; FDNP-L-Pro-NH2 failed to resolve most pairs
Supports inclusion of D-Ala variant in method screening panels
Direct D-Ala vs L-Ala ΔtR data not published in head-to-head study
HPLC method development Chiral resolution optimization FDNP reagent screening Diastereomer separation

FDNP-D-ALA-NH2: Research and Industrial Applications


Orthogonal Enantiomeric Confirmation in Non-Protein Amino Acids

When analyzing natural products, peptide hydrolysates, or physiological samples containing non-protein amino acids of unknown stereochemistry, derivatization with FDNP-L-Ala-NH₂ (Marfey's reagent) alone may yield ambiguous elution patterns. Using FDNP-D-ALA-NH₂ as a complementary chiral derivatizing agent provides orthogonal confirmation: the D-configuration reagent reverses the diastereomeric elution order, enabling confident enantiomeric assignment [1]. This application is particularly valuable in natural product chemistry and metabolomics, where definitive stereochemical determination is critical for structure elucidation.

Enantiomeric Purity Testing for D-Amino Acid Peptides

In pharmaceutical development and peptide synthesis quality control, the presence of unwanted L-enantiomers in D-amino acid-containing peptides must be quantified. FDNP-D-ALA-NH₂ serves as a chiral derivatizing agent for HPLC-based enantiomeric purity assessment. The reagent's ≥98% purity specification (HPLC) ensures that reagent-derived background signals do not confound trace impurity detection, supporting regulatory compliance in GMP manufacturing environments.

Method Screening for DL-Amino Acid Separations

As demonstrated by comparative FDNP reagent studies, no single FDNP reagent optimally resolves all DL-amino acid pairs—FDNP-Val-NH₂ provides maximum ΔtR for most proteinogenic amino acids, while FDNP-Pro-NH₂ fails for many pairs [2]. FDNP-D-ALA-NH₂ should be included in initial reagent screening panels when developing HPLC methods for complex amino acid mixtures, particularly when the analyte panel includes amino acids that exhibit poor resolution with standard L-series FDNP reagents.

Application
Selection Property
Validation Focus
Orthogonal Enantiomeric Confirmation
Stereochemical-control context
Enantiomer-attribution review via elution order reversal
D-Amino Acid Peptide Purity
Reagent purity specification review
Chiral purity assessment for compliance support
FDNP Method Screening
Chiral auxiliary diversity
Resolution optimization across complex DL-amino acid panels

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28 linked technical documents
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